molecular formula C10H17N5O6 B1581309 Pentaglycine CAS No. 7093-67-6

Pentaglycine

Cat. No. B1581309
CAS RN: 7093-67-6
M. Wt: 303.27 g/mol
InChI Key: MXHCPCSDRGLRER-UHFFFAOYSA-N
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Description

Pentaglycine, also known as Tetraglycylglycine, is a bridge containing five glycine molecules . It can form highly cross-linked peptidoglycan . It is found in the cell envelope of staphylococci and is essential for cell integrity . It is also involved in glycan strands cross-link .


Synthesis Analysis

The synthesis of pentaglycine involves the FemXAB protein family . FemX adds the first glycine of the cross bridge, while FemA and FemB add the second and the third, and the fourth and the fifth glycines, respectively . The Fem proteins are essential for the expression of methicillin resistance by involving a direct role in cell wall synthesis .


Molecular Structure Analysis

Pentaglycine is composed of five glycine molecules . Its molecular weight is 303.27 and its formula is C10H17N5O6 . It is a part of the peptidoglycan structure in bacterial cells .


Chemical Reactions Analysis

Pentaglycine is cleaved by lysostaphin . This cleavage is based on the chromogenic reaction of peptide amino groups with ninhydrin . The catalytic activity of lysostaphin on the isolated pentaglycine peptide has been studied .


Physical And Chemical Properties Analysis

Pentaglycine is a solid substance that is white to off-white in color . It is soluble in water . The control of its physicochemical properties is directly related to the notion of “compound quality” .

Scientific Research Applications

Biosynthesis and Cell Wall Structure in Staphylococcus aureus

Pentaglycine plays a crucial role in the biosynthesis of the cell wall peptidoglycan in Staphylococcus aureus. The synthesis involves sequential addition of glycine from glycyl-tRNA to the lipid-linked precursor, indicating a complex biochemical process crucial for bacterial cell wall stability. This synthesis does not involve ribosomes, distinguishing it from typical protein synthesis processes (Kamiryo & Matsuhashi, 1972).

Drug Delivery Systems

Pentaglycine-modified liposomes have been developed for targeted drug delivery. These liposomes can be conjugated with single-domain antibodies for active targeting of specific cell types, such as CD11b+ myeloid cells. This technology showcases the potential of pentaglycine in creating efficient drug delivery platforms, especially for targeting specific cells within the tumor microenvironment (Wöll et al., 2018).

Solubility and Aggregation Studies

Research on the solubility and aggregation of Gly5 (pentaglycine) in water reveals that its solubility decreases as the chain length increases, with intermolecular interactions being favored over glycine-water interactions. This aggregation behavior is driven by non-hydrogen bonding interactions, which is significant in understanding the behavior of oligoglycines in biological systems (Karandur, Wong, & Pettitt, 2014).

Antibiotic Susceptibility and Resistance

In Staphylococcus aureus, the alteration of the pentaglycine side chain in the peptidoglycan is linked to changes in antibiotic susceptibility. For instance, femAB null mutants, which reduce the pentaglycine side chain to one glycine, show increased susceptibility to various antibiotics. This insight could aid in developing strategies to combat antibiotic resistance in bacteria (Ling & Berger-Bächi, 1998).

Peptide Synthesis and Drug Formulation

Pentaglycine is used in studies exploring peptide synthesis using particulate semiconductor photocatalysts. These studies contribute to the understanding of peptide bond formation, which is fundamental in biochemistry and pharmaceutical sciences (Onoe, Kawai, & Kawai, 1985). Additionally, research into poly (DL-lactide) microspheres containing pentaglycine offers insights into optimizing drug delivery systems for hydrophilic compounds (Pradhan & Vasavada, 1994).

Safety And Hazards

Pentaglycine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . In case of accidental release, avoid dust formation and breathing mist, gas or vapors .

Future Directions

The future directions of pentaglycine research could involve the development of new antibiofilm materials . These materials could employ aqueous-soluble macromolecules, including peptides, proteins, synthetic polymers, and nanomaterials thereof, which exhibit a range of functionalities that can inhibit biofilm formation or detach and destroy organisms residing within established biofilms .

properties

IUPAC Name

2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O6/c11-1-6(16)12-2-7(17)13-3-8(18)14-4-9(19)15-5-10(20)21/h1-5,11H2,(H,12,16)(H,13,17)(H,14,18)(H,15,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHCPCSDRGLRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221161
Record name N-(N-(N-(N-Glycylglycyl)glycyl)glycyl)glycine
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Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentaglycine

CAS RN

7093-67-6
Record name Pentaglycine
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Record name 7093-67-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(N-(N-(N-Glycylglycyl)glycyl)glycyl)glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[N-(N-glycylglycyl)glycyl]glycyl]glycine
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Record name PENTAGLYCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,530
Citations
JM Monteiro, G Covas, D Rausch, SR Filipe… - Scientific Reports, 2019 - nature.com
… aureus cells do not survive in the absence of a pentaglycine … synthesis of the pentaglycine crossbridge and methicillin … The femAB operon and the pentaglycine crossbridges are …
Number of citations: 57 www.nature.com
T Schneider, MM Senn, B Berger‐Bächi… - Molecular …, 2004 - Wiley Online Library
… Staphylococcus aureus peptidoglycan is cross‐linked via a characteristic pentaglycine … To analyse the pentaglycine bridge formation in vitro, we purified the potential substrates for …
Number of citations: 219 onlinelibrary.wiley.com
S Rohrer, K Ehlert, M Tschierske… - Proceedings of the …, 1999 - National Acad Sciences
… the synthesis of the characteristic pentaglycine interpeptide in … first glycine to the pentaglycine interpeptide. This interpeptide … Any shortening of the pentaglycine side chain reduces or …
Number of citations: 190 www.pnas.org
J Zhao, JKC Lau, J Grzetic, UH Verkerk… - Journal of The …, 2013 - ACS Publications
Infrared multiple-photon dissociation (IRMPD) spectroscopy and DFT calculations have been used to probe the most stable structures of a 3 * and a 4 * ions derived from both …
Number of citations: 14 pubs.acs.org
K Ehlert, W Schröder, H Labischinski - Journal of bacteriology, 1997 - Am Soc Microbiol
The femAB operon codes for two nearly identical approximately 50-kDa proteins involved in the formation of the staphylococcal pentaglycine interpeptide bridge. Sequencing and …
Number of citations: 87 journals.asm.org
R Smoum, A Rubinstein, M Srebnik - Bioconjugate chemistry, 2006 - ACS Publications
… glycylglycine and pentaglycine spacers. … −pentaglycine−phenylboronic acid conjugates, while no inhibitory effect could be detected without chitosanase. The chitosan−pentaglycine−…
Number of citations: 48 pubs.acs.org
N Koyama, Y Tokura, D Münch, HG Sahl, T Schneider… - PloS one, 2012 - journals.plos.org
… is involved in the synthesis of the pentaglycine interpeptide bridge of the peptidoglycan of … inhibits FemA, thereby suppressing pentaglycine interpeptide bridge synthesis. This protein …
Number of citations: 34 journals.plos.org
Z Luo, S Yue, T Chen, P She, Y Wu, Y Wu - Frontiers in microbiology, 2020 - frontiersin.org
… mRNA expression of genes encoding pentaglycine bridges, the … of the unique cell-wall structure, pentaglycine bridges. … of pentaglycine, resulted in impaired growth of S. aureus. …
Number of citations: 11 www.frontiersin.org
HA Headlam, PA Lay - Journal of inorganic biochemistry, 2016 - Elsevier
Evidence is growing that metabolites of Cr(III) dietary supplements are partially oxidized to carcinogenic Cr(VI) and Cr(V) in vivo. Hence, we examined oxidations of Cr(III) peptide (…
Number of citations: 20 www.sciencedirect.com
S Wöll, S Schiller, C Bachran, LK Swee… - International journal of …, 2018 - Elsevier
… can be analyzed in combination with novel pentaglycine lipids suitable as targeting ligand anchor. … We monitor the continuous and scalable manufacturing of two pentaglycine-modified …
Number of citations: 14 www.sciencedirect.com

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